molecular formula C6H7N3O4S B2631428 N-(5-nitropyridin-2-yl)methanesulfonamide CAS No. 170793-53-0

N-(5-nitropyridin-2-yl)methanesulfonamide

Cat. No.: B2631428
CAS No.: 170793-53-0
M. Wt: 217.2
InChI Key: MMGZKRNIRWBBGU-UHFFFAOYSA-N
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Description

N-(5-nitropyridin-2-yl)methanesulfonamide: is a chemical compound with the molecular formula C6H7N3O4S and a molecular weight of 217.21 g/mol It is characterized by the presence of a nitro group attached to a pyridine ring and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-nitropyridin-2-yl)methanesulfonamide typically involves the nitration of 2-pyridylmethanesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(5-nitropyridin-2-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: Formation of N-(5-aminopyridin-2-yl)methanesulfonamide.

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

Chemistry: N-(5-nitropyridin-2-yl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable in organic synthesis .

Biology and Medicine: In biological research, this compound can be used as a building block for the development of potential pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, dyes, and other industrial products .

Mechanism of Action

The mechanism of action of N-(5-nitropyridin-2-yl)methanesulfonamide depends on its specific application and the context in which it is usedFor example, the nitro group can participate in redox reactions, while the methanesulfonamide group can form hydrogen bonds and other interactions with biological molecules .

Comparison with Similar Compounds

  • N-(2-nitropyridin-3-yl)methanesulfonamide
  • N-(4-nitropyridin-2-yl)methanesulfonamide
  • N-(5-nitropyridin-3-yl)methanesulfonamide

Comparison: N-(5-nitropyridin-2-yl)methanesulfonamide is unique due to the specific positioning of the nitro group on the pyridine ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it distinct in its applications .

Biological Activity

N-(5-nitropyridin-2-yl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 170793-53-0
  • Molecular Weight : 217.20 g/mol
  • Molecular Formula : C8H9N3O3S

The presence of the nitro group on the pyridine ring is critical for the biological activity of this compound, influencing its interaction with various biological targets.

1. Antibacterial Activity

This compound has demonstrated significant antibacterial properties against a range of pathogens. Studies have reported:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 1.49 µM against both Gram-positive and Gram-negative bacteria, indicating potent antibacterial effects .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µM)
Staphylococcus aureus0.22
Escherichia coli0.64
Pseudomonas aeruginosa1.49

2. Antitubercular Activity

The compound has also shown promising antitubercular activity, with studies indicating that it is effective against Mycobacterium tuberculosis at low concentrations (MIC = 0.78 µM). The nitro group at position C5 is essential for this activity, as substituting it with other electron-withdrawing groups significantly reduces efficacy .

3. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting key inflammatory mediators such as iNOS, COX-2, IL1β, and TNF-α. This suggests its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Inhibition : The nitro group can interact with nucleophilic sites in proteins, leading to enzyme inhibition. This mechanism is particularly relevant in its antibacterial and anti-inflammatory activities .
  • Nitric Oxide Release : The compound may act as a nitric oxide donor, promoting vasodilation and thus contributing to its therapeutic effects in cardiovascular conditions .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antimicrobial Research : A study focused on synthesizing derivatives of nitropyridine compounds found that those with the methanesulfonamide moiety exhibited enhanced antibacterial activity compared to their counterparts without this functional group .
  • Inflammation Models : In vitro studies using human cell lines demonstrated that this compound effectively reduced levels of pro-inflammatory cytokines, indicating its potential utility in managing chronic inflammatory conditions .

Properties

IUPAC Name

N-(5-nitropyridin-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c1-14(12,13)8-6-3-2-5(4-7-6)9(10)11/h2-4H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGZKRNIRWBBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred suspension of the product from Step 1 (2.43 g, 8.22 mmol) in MeOH (100 ml) was treated dropwise with 9.2 ml of IN NaOH and kept at 24° C. for 45 minutes. It was then filtered and the filtrate was concentrated to remove methanol. A solution of the residue in water (75 ml) was acidified (PH 2) with IN Hcl (8 ml). The precipitate was collected by filtration, washed with water, dried and recrystallized from MeOH to give 1.19 g of the titled product, mp 217°-219.5° C.
Name
product
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2.43 g
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reactant
Reaction Step One
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100 mL
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Reaction Step One
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0 (± 1) mol
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Reaction Step Two

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